2-Methyl-4-oxo-4h-chromene-6-carbonitrile
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Overview
Description
2-Methyl-4-oxo-4H-chromene-6-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene core with a methyl group at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile can be achieved through various methods. One efficient approach involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of 2-methyl-4-oxo-4H-chromene-3-carbaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in an appropriate solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-oxo-4H-chromene-6-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted chromene derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-4-oxo-4H-chromene-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being explored as a potential lead compound for drug development.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis and death.
Comparison with Similar Compounds
2-Methyl-4-oxo-4H-chromene-6-carbonitrile can be compared with other similar compounds in the chromene family:
6-Chloro-7-methyl-4-oxo-4H-chromene-3-carbonitrile: This compound has a chlorine atom at the 6-position, which may enhance its biological activity against certain pathogens.
Methyl 6-fluoro-4-oxo-4H-chromene-2-carboxylate: The presence of a fluorine atom at the 6-position and a carboxylate group at the 2-position can significantly alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chromene derivatives.
Properties
Molecular Formula |
C11H7NO2 |
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Molecular Weight |
185.18 g/mol |
IUPAC Name |
2-methyl-4-oxochromene-6-carbonitrile |
InChI |
InChI=1S/C11H7NO2/c1-7-4-10(13)9-5-8(6-12)2-3-11(9)14-7/h2-5H,1H3 |
InChI Key |
CMHHFVCZEOFFJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(O1)C=CC(=C2)C#N |
Origin of Product |
United States |
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